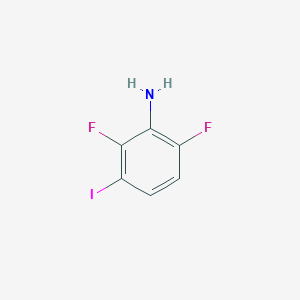
2,6-Difluoro-3-iodoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-3-iodoaniline is an aromatic compound that belongs to the class of halogenated anilines It is characterized by the presence of two fluorine atoms and one iodine atom attached to the benzene ring, along with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the iodination of 2,6-difluoroaniline using iodine and an oxidizing agent such as sodium nitrite in the presence of an acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Difluoro-3-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl compounds.
科学的研究の応用
2,6-Difluoro-3-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-Difluoro-3-iodoaniline depends on its specific application. In chemical reactions, the presence of halogen atoms influences the reactivity and selectivity of the compound. The fluorine atoms can enhance the stability of intermediates, while the iodine atom can act as a leaving group in substitution reactions. In biological systems, the compound may interact with enzymes or receptors, affecting their function and activity.
類似化合物との比較
Similar Compounds
2,6-Difluoroaniline: Lacks the iodine atom, resulting in different reactivity and applications.
3-Iodoaniline:
2,6-Dichloro-3-iodoaniline: Contains chlorine atoms instead of fluorine, which can alter its chemical properties and reactivity.
Uniqueness
2,6-Difluoro-3-iodoaniline is unique due to the combination of fluorine and iodine atoms on the benzene ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions in various chemical and biological systems.
特性
分子式 |
C6H4F2IN |
|---|---|
分子量 |
255.00 g/mol |
IUPAC名 |
2,6-difluoro-3-iodoaniline |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |
InChIキー |
ZMNYJCJSTWVHEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)N)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


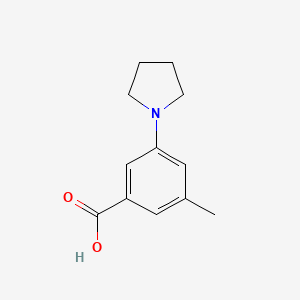
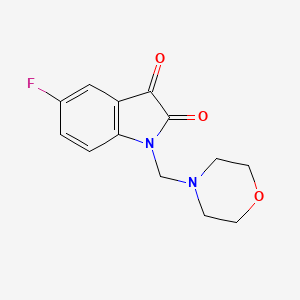
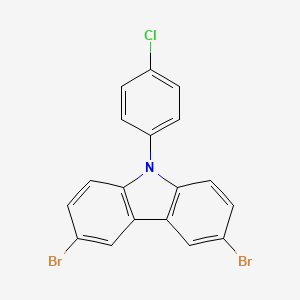
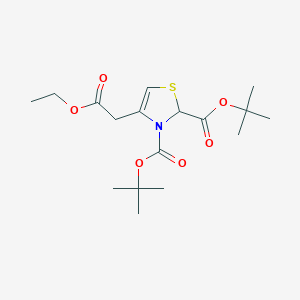
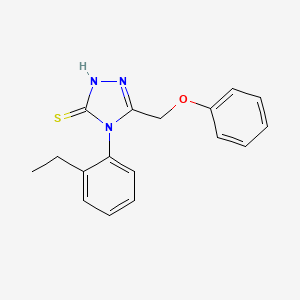
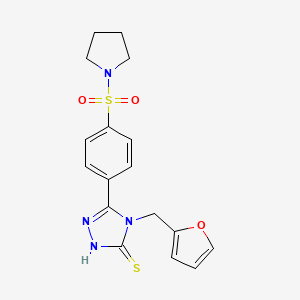
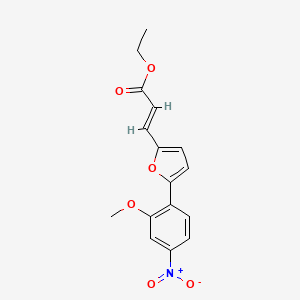
![6-Fluoro-2,3,4,9-tetrahydro-2,4,9,10-tetraazacyclohepta[def]fluoren-8(1H)-one](/img/structure/B11766030.png)

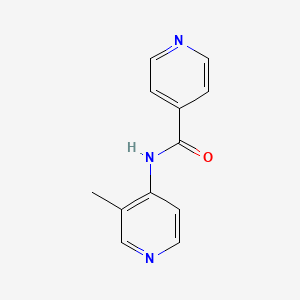
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)

![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)
